3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline family, a class of heterocyclic molecules characterized by a fused thiophene and quinoline scaffold. The core structure is modified at position 2 with a carboxamide group linked to a 3-butoxyphenyl substituent and at position 4 with a thiophen-2-yl moiety.
Properties
IUPAC Name |
3-amino-N-(3-butoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-2-3-13-31-17-9-6-8-16(15-17)28-25(30)24-23(27)22-21(20-12-7-14-32-20)18-10-4-5-11-19(18)29-26(22)33-24/h6-9,12,14-15H,2-5,10-11,13,27H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJMIJODFRXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydrothienoquinoline core through a cyclization reaction. This is followed by the introduction of the thiophene ring via a cross-coupling reaction, such as the Suzuki-Miyaura coupling. The butoxyphenyl group can be introduced through a nucleophilic substitution reaction, and the amino group is typically added through an amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield the corresponding amine.
Scientific Research Applications
3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Biological Activity
The compound 3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide , with CAS number 370851-29-9, belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a thienoquinoline core, which is known to exhibit various biological activities. The presence of functional groups such as amines and carboxamides contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. For example, compounds with similar structures have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cellular membranes.
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Thienoquinoline Derivative | Staphylococcus aureus | Inhibitory | |
| Thienoquinoline Derivative | Escherichia coli | Inhibitory |
Anticancer Activity
Research has demonstrated that thienoquinoline derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival has been highlighted in various studies. For instance:
- In vitro studies showed that the compound significantly reduced cell viability in pancreatic cancer cell lines.
- The mechanism involves downregulation of KRAS expression, a critical oncogene in many cancers.
| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MiaPaCa2 | 55 ± 3 | KRAS downregulation | |
| Panc1 | 26 ± 1 | KRAS downregulation |
Study on Antimalarial Activity
A study investigating similar quinoline derivatives reported promising antimalarial activity. The compounds displayed effective inhibition against Plasmodium falciparum strains, suggesting potential for development as antimalarial agents. The lead compounds exhibited good in vivo survival rates without hemolytic toxicity when tested in mouse models.
Neuroprotective Effects
Another area of interest is the neuroprotective effects observed in related compounds. For instance, certain derivatives have been shown to induce differentiation in PC12 cells, a model for neuronal differentiation. This suggests that structural modifications could enhance neuroprotective properties.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK/ERK or PI3K/Akt, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : By altering the expression of pro-apoptotic and anti-apoptotic factors.
Q & A
Q. Q1. What are the critical steps and challenges in synthesizing 3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide?
Methodology :
- Multi-step synthesis : Begin with the condensation of thiophene derivatives with tetrahydroquinoline precursors, followed by functionalization of the carboxamide group. Key steps include cyclization under acidic conditions and coupling reactions with 3-butoxyphenylamine .
- Challenges : Low yields due to steric hindrance at the quinoline core; optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity. Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. Q2. How is structural confirmation performed for this compound?
Methodology :
- Spectroscopic techniques : Use - and -NMR to verify the thiophene and tetrahydroquinoline moieties. IR spectroscopy confirms the carboxamide N–H stretch (~3300 cm) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amino and carbonyl groups) .
Basic Research: Initial Biological Screening
Q. Q3. What in vitro assays are recommended for preliminary pharmacological screening?
Methodology :
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare potency against structurally similar compounds (e.g., thieno[2,3-b]pyridine derivatives) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. Monitor competitive binding via displacement studies .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q. Q4. How can researchers design SAR studies to optimize biological activity?
Methodology :
- Variation of substituents : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or butoxyphenyl groups. Compare binding affinities using molecular docking .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with amino groups, hydrophobic interactions with thiophene) using QSAR models .
Q. Q5. How to address contradictions in biological activity data across cell lines?
Methodology :
- Mechanistic studies : Perform transcriptomics or proteomics to identify differential target expression in resistant cell lines .
- Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Advanced Research: Pharmacokinetics & Toxicity
Q. Q6. What strategies improve the pharmacokinetic profile of this compound?
Methodology :
- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl, methoxy) to enhance solubility without compromising membrane permeability. Use logP calculations to guide design .
- Plasma protein binding : Measure binding affinity using equilibrium dialysis; high binding may reduce free drug availability .
Q. Q7. How to evaluate potential off-target effects?
Methodology :
- Panel screening : Test against unrelated targets (e.g., GPCRs, ion channels) to assess selectivity .
- Cytotoxicity in normal cells : Compare IC values in non-cancerous cell lines (e.g., HEK-293) to establish therapeutic windows .
Advanced Research: Mechanistic Elucidation
Q. Q8. What techniques are used to study interactions with biological targets?
Methodology :
Q. Q9. How to validate target engagement in cellular models?
Methodology :
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins upon compound treatment .
- Knockdown/knockout models : Use CRISPR/Cas9 to ablate putative targets and confirm loss of compound efficacy .
Data Reproducibility & Quality Control
Q. Q10. How to ensure reproducibility in synthesis and bioassays?
Methodology :
- Batch-to-batch consistency : Characterize each batch via HPLC and mass spectrometry. Purity thresholds (>95%) must be enforced .
- Assay standardization : Include positive controls (e.g., staurosporine for kinase assays) and validate protocols across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
